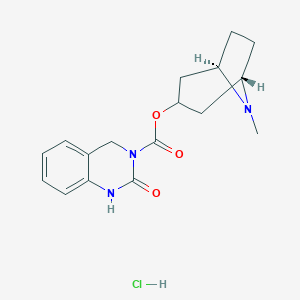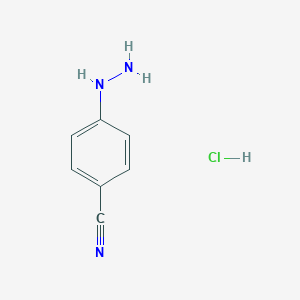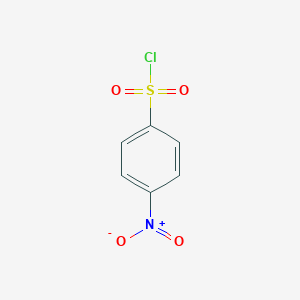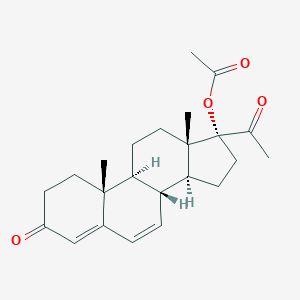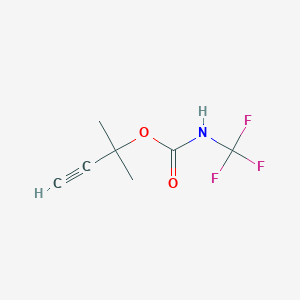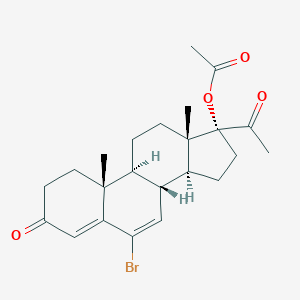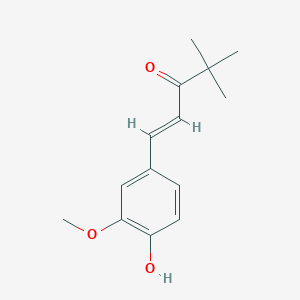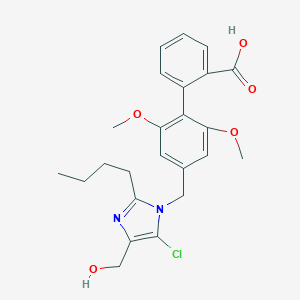
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid, also known as BGC20-1531, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of imidazole-based compounds and has been synthesized using a multistep process.
Mechanism Of Action
The mechanism of action of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical And Physiological Effects
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the development of inflammation. In addition, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is its specificity towards HDACs and NF-κB, which makes it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. The compound has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. One of the potential applications of the compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been found to have neuroprotective effects in vitro, and further studies are needed to evaluate its potential as a therapeutic agent for these diseases. Another potential application of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is in combination therapy with other anti-cancer drugs. The compound has been found to enhance the efficacy of chemotherapy drugs in vitro, and further studies are needed to evaluate its potential as a combination therapy for cancer.
Synthesis Methods
The synthesis of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid involves a multistep process that begins with the preparation of 2-butyl-4-(hydroxymethyl)-5-chloro-1H-imidazole. This intermediate is then reacted with 2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid in the presence of a coupling agent to obtain 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. The purity and yield of the compound are improved through recrystallization and purification using chromatography techniques.
Scientific Research Applications
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. In vitro studies have shown that 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
properties
CAS RN |
134360-57-9 |
|---|---|
Product Name |
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid |
Molecular Formula |
C24H27ClN2O5 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-[4-[[2-butyl-5-chloro-4-(hydroxymethyl)imidazol-1-yl]methyl]-2,6-dimethoxyphenyl]benzoic acid |
InChI |
InChI=1S/C24H27ClN2O5/c1-4-5-10-21-26-18(14-28)23(25)27(21)13-15-11-19(31-2)22(20(12-15)32-3)16-8-6-7-9-17(16)24(29)30/h6-9,11-12,28H,4-5,10,13-14H2,1-3H3,(H,29,30) |
InChI Key |
LYFIHYMZPWVIAH-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)Cl)CO |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)Cl)CO |
Other CAS RN |
134360-57-9 |
synonyms |
4'-((2-butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid 4-BHIBP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



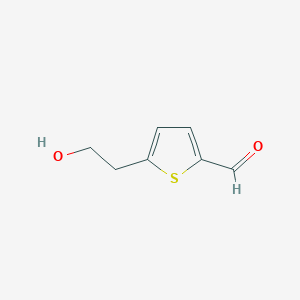
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
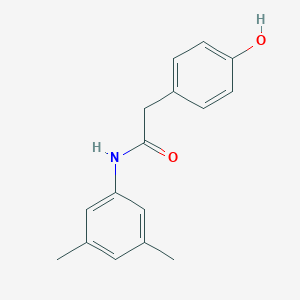
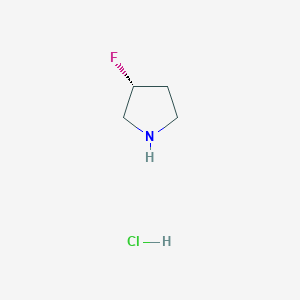
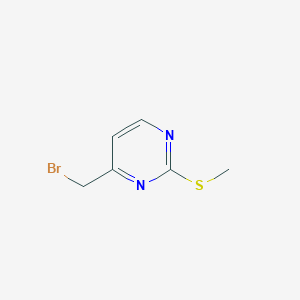
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
